molecular formula C23H27NO4 B181501 Diethyl (1-benzhydryl-3-azetidinyl)malonate CAS No. 181941-94-6

Diethyl (1-benzhydryl-3-azetidinyl)malonate

Cat. No. B181501
CAS RN: 181941-94-6
M. Wt: 381.5 g/mol
InChI Key: CEVCRAJVGQECAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1-benzhydryl-3-azetidinyl)malonate, also known as DBM, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DBM is a member of the azetidine family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of Diethyl (1-benzhydryl-3-azetidinyl)malonate is not fully understood, but it is believed to act through multiple pathways. Diethyl (1-benzhydryl-3-azetidinyl)malonate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Diethyl (1-benzhydryl-3-azetidinyl)malonate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Diethyl (1-benzhydryl-3-azetidinyl)malonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Diethyl (1-benzhydryl-3-azetidinyl)malonate has also been shown to reduce inflammation and oxidative stress in animal models. In addition, Diethyl (1-benzhydryl-3-azetidinyl)malonate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of Diethyl (1-benzhydryl-3-azetidinyl)malonate is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. Diethyl (1-benzhydryl-3-azetidinyl)malonate is relatively easy to synthesize, which makes it accessible for laboratory studies. However, one limitation of Diethyl (1-benzhydryl-3-azetidinyl)malonate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Diethyl (1-benzhydryl-3-azetidinyl)malonate. One direction is the development of new Diethyl (1-benzhydryl-3-azetidinyl)malonate analogs with improved solubility and potency. Another direction is the investigation of the potential use of Diethyl (1-benzhydryl-3-azetidinyl)malonate in combination with other therapeutic agents. Additionally, further studies are needed to fully elucidate the mechanism of action of Diethyl (1-benzhydryl-3-azetidinyl)malonate and its potential use in the treatment of various diseases.

Scientific Research Applications

Diethyl (1-benzhydryl-3-azetidinyl)malonate has demonstrated potential as a therapeutic agent in a variety of scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Diethyl (1-benzhydryl-3-azetidinyl)malonate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

181941-94-6

Product Name

Diethyl (1-benzhydryl-3-azetidinyl)malonate

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

diethyl 2-(1-benzhydrylazetidin-3-yl)propanedioate

InChI

InChI=1S/C23H27NO4/c1-3-27-22(25)20(23(26)28-4-2)19-15-24(16-19)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-21H,3-4,15-16H2,1-2H3

InChI Key

CEVCRAJVGQECAV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

synonyms

2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (4.97 g, 0.129 mol) in 130 mL of anhydrous dimethyl formamide was added diethyl malonate (22.7 mL, 0.142 mol) dropwise at 0° C. and this reaction mixture was stirred at room temperature for 2 h. 1-Benzhydryl-3-(toluene-4-sulfonyl)-azetidine was added to it dropwise at 0° C. and reaction mixture was refluxed at 110° C. for 20 h. Excess sodium hydride was quenched with ammonium chloride, DMF was removed, and the reaction mixture was partitioned between chloroform and water; the aqueous layer was extracted with chloroform, the solvent was removed in vacuo, and purification by (neutral alumina) chromatography and 30% ethyl acetate/hexanes as eluent provided 2-(1-benzhydryl-azetidin-3-yl)-malonic acid diethyl ester. 1H-NMR (400 MHz, CDCl3), δ ppm 7.41-7.17 (m, 10H), 4.34 (s, 1H), 4.25-4.09 (m, 3H), 3.66 (d, 1H, J=3.66 Hz), 3.41-3.37 (m, 2H), 3.07-2.99 (m, 1H), 2.93-2.90 (m, 2H), 1.25-1.23 (m, 6H)
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step Two
Name
1-Benzhydryl-3-(toluene-4-sulfonyl)-azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 17.90 g (111.80 mmol) of diethyl malonate dissolved in 250 ml of tetrahydrofuran was added 4.07 g (101.75 mmol) of 60% sodium hydride at room temperature, followed by 2 hours of stirring. Thereafter, thereto was added 20 g (50.82 mmol) of 1-benzhydryl-3-(p-toluenesulfonyloxy)azetidine which has been dissolved in 90 ml of tetrahydrofuran, followed by 1 week of heating under reflux. The reaction solution was mixed with 10% citric acid aqueous solution and then tetrahydrofuran was evaporated. The resulting residue was mixed with saturated sodium bicarbonate aqueous solution, extracted with chloroform (200 ml×3) and dried over anhydrous sodium sulfate. After evaporation of the solvent, the resulting residue was purified by a silica gel column chromatography (230-400 mesh silica gel 450 ml, ethyl acetate:hexane 1:3) to yield quantitative amount of the title compound.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.